3-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]pentane-2,4-dione
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Overview
Description
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione is an organic compound with the molecular formula C12H12N2O4. This compound features a benzodioxole group attached to a hydrazono moiety, which is further connected to a pentane-2,4-dione structure. The presence of the benzodioxole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Hydrazone Formation: The benzodioxole intermediate is then reacted with hydrazine to form the hydrazono derivative.
Condensation with Pentane-2,4-dione: The hydrazono derivative is finally condensed with pentane-2,4-dione under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione is unique due to its specific hydrazono and benzodioxole moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yldiazenyl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H12N2O4/c1-7(15)12(8(2)16)14-13-9-3-4-10-11(5-9)18-6-17-10/h3-5,15H,6H2,1-2H3/b12-7-,14-13? |
InChI Key |
XKUYWCHYXMTNKN-NTDGFFQOSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC2=C(C=C1)OCO2)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
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